molecular formula C18H17N3O5S B2425323 2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide CAS No. 955850-31-4

2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2425323
CAS No.: 955850-31-4
M. Wt: 387.41
InChI Key: OYJTUCSDNOHXRH-UHFFFAOYSA-N
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Description

2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-methoxy-3-methylphenylamine with acetic anhydride to form an acetamide intermediate. This intermediate is then reacted with 4-methoxy-6-nitrobenzo[d]thiazole under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound’s methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also facilitate π-π stacking interactions, contributing to its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-methylphenylboronic acid
  • 4-methoxy-3-(methoxymethyl)phenol
  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

Uniqueness

Compared to similar compounds, 2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide stands out due to its combination of methoxy and nitro groups, which enhance its reactivity and potential applications. Its unique structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-10-6-11(4-5-13(10)25-2)7-16(22)19-18-20-17-14(26-3)8-12(21(23)24)9-15(17)27-18/h4-6,8-9H,7H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJTUCSDNOHXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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